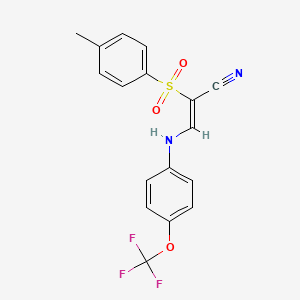

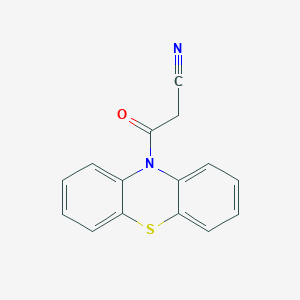

![molecular formula C19H17ClN2O3S2 B2489373 N1-(2-([2,3'-联噻吩]-5-基)-2-羟基乙基)-N2-(4-氯苯甲基)草酰胺 CAS No. 2320723-38-2](/img/structure/B2489373.png)

N1-(2-([2,3'-联噻吩]-5-基)-2-羟基乙基)-N2-(4-氯苯甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxalamide derivatives, including compounds similar to N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide, typically involves novel synthetic approaches that offer high yields and operational simplicity. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via rearrangement sequences, showcasing a method that could be relevant for synthesizing compounds with similar structural frameworks (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of oxalamide derivatives reveals critical insights into their conformations and interactions. For example, Wang et al. (2016) examined the structure of a closely related N,N'-bis(substituted)oxamide compound, highlighting the angles between different planes in the molecule and how these structures contribute to supramolecular formations (Wang et al., 2016).

Chemical Reactions and Properties

Oxalamide compounds participate in a variety of chemical reactions, demonstrating a range of reactivities depending on their substituents. For instance, the study of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides by Sagar et al. (2018) provides insights into the types of reactions and molecular conformations oxalamide derivatives might exhibit, including hydrogen bonding patterns and the effects of different substituents on molecular disorder (Sagar et al., 2018).

Physical Properties Analysis

The physical properties of oxalamide derivatives, such as solubility, melting points, and crystallinity, are crucial for understanding their behavior in different environments. Studies on compounds like 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene by Barbarella et al. (1996) shed light on the impact of hydrogen bonding on solid-state conformations, which is essential for the development of materials based on these structures (Barbarella et al., 1996).

Chemical Properties Analysis

Understanding the chemical properties of oxalamide derivatives involves examining their reactivity, stability, and interaction with other molecules. The synthesis and characterization of compounds like N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide by Qin et al. (2020) illustrate the types of chemical behaviors and bioactivities that can be expected from oxalamide derivatives, including their potential as bioactive molecules (Qin et al., 2020).

科学研究应用

合成应用

Mamedov等人(2016年)的研究引入了一种新颖的合成方法,从3-(2-硝基芳基)环氧丙酰胺制备N1-(2-羧基芳基)-N2-(芳基或H)草酰胺,展示了一种可能适用于合成类似于N1-(2-([2,3'-联苯并噻吩]-5-基)-2-羟基乙基)-N2-(4-氯苄基)草酰胺的化合物的方法。这种方法因其简单性和高产率而备受关注,为合成邻苯二甲酸衍生物和草酰胺提供了一条新途径(Mamedov et al., 2016)。

光催化和环境降解

关于光催化降解污染物的研究表明,类似于N1-(2-([2,3'-联苯并噻吩]-5-基)-2-羟基乙基)-N2-(4-氯苄基)草酰胺的化合物可能在环境修复中发挥作用。例如,Sturini等人(1997年)研究了TiO2催化水中各种苯胺类化合物的降解,暗示了这类化合物在通过光催化降解环境污染物方面的潜力(Sturini et al., 1997)。

抗菌应用

通过电-Fenton系统研究三氯生和三氯卡班等化合物的抗菌降解,由Sirés等人(2007年)进行的研究可能表明草酰胺衍生物在处理微生物污染物方面具有更广泛的应用。这项研究展示了高级氧化过程在降解抗菌剂方面的有效性,突出了类似化学结构在环境净化工作中可能发挥的作用(Sirés等人,2007年)。

材料科学和光电子学

Wang等人(2006年)合成了带有末端乙炔和丁二炔取代基的2,5-二苯基-1,3,4-噁二唑(OXD)衍生物,展示了在材料科学和光电子学中的应用。由于它们的π-共轭系统和电子吸引效应,这些化合物在创造新型分子导线和光电子器件方面具有潜在用途。这项研究强调了草酰胺衍生物在开发具有先进功能性能材料方面的多功能性(Wang et al., 2006)。

作用机制

Bithiophene

is a type of conjugated system that is often found in organic semiconductors and polymers. It can participate in π-π stacking interactions, which could potentially influence its interactions with biological targets .

The benzylic position is known to be reactive due to the stabilization of positive charge by the adjacent aromatic ring . This could potentially influence the compound’s mode of action and its metabolic stability.

The 4-chlorobenzyl group might undergo oxidation to form 4-chlorobenzoic acid . This could potentially influence the compound’s pharmacokinetics and bioavailability.

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15(23)17-6-5-16(27-17)13-7-8-26-11-13/h1-8,11,15,23H,9-10H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRKZZTWHADKJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-chlorophenyl)methyl]ethanediamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

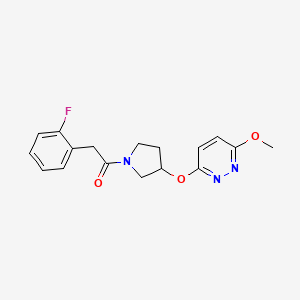

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)

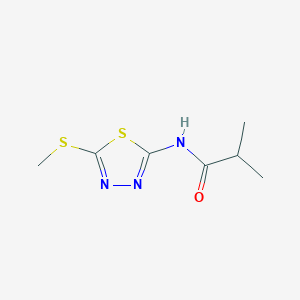

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)

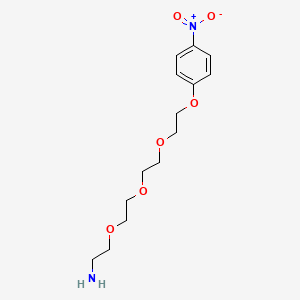

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)

![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)